

# An In-depth Technical Guide to the Functional Properties of Casein Hydrolysate Peptides

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Casein, the primary protein component of milk, is a well-established source of bioactive peptides released through enzymatic hydrolysis. These **casein hydrolysate** peptides (CHPs) are inactive within the parent protein sequence but, once liberated, exhibit a wide array of functional properties with significant implications for human health and therapeutic development. This technical guide provides a comprehensive overview of the core functional properties of CHPs, including their antioxidant, antihypertensive, antimicrobial, immunomodulatory, and mineral-binding activities. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to support research and development efforts in this promising field.

## **Antioxidant Properties**

Casein hydrolysates possess significant antioxidant properties, primarily attributed to their ability to scavenge free radicals and chelate pro-oxidative metals.[1] The antioxidant capacity is influenced by the specific proteases used for hydrolysis, the degree of hydrolysis, and the resulting peptide composition, particularly the presence of hydrophobic amino acid residues.[1]

## **Quantitative Antioxidant Activity**



The antioxidant activity of **casein hydrolysate**s is commonly quantified using various assays, with results often expressed as IC50 values (the concentration required to inhibit 50% of the radical activity) or in Trolox equivalents. A lower IC50 value indicates higher antioxidant potency.

| Hydrolysate/Peptid<br>e                           | Assay                   | IC50 Value /<br>Activity        | Reference |
|---------------------------------------------------|-------------------------|---------------------------------|-----------|
| Casein Hydrolysate<br>(Alcalase)                  | DPPH                    | 76.62% inhibition               | [2]       |
| Casein Hydrolysate<br>(Trypsin)                   | DPPH                    | ~13.7% inhibition               |           |
| Casein Hydrolysate<br>(Pepsin + Trypsin)          | DPPH                    | ~13.1% inhibition               | _         |
| Casein Hydrolysate<br>(Flavourzyme)               | DPPH                    | Higher than<br>Alcalase/Trypsin |           |
| Casein Hydrolysate (<<br>1 kDa fraction)          | DPPH                    | 94.72% scavenging ability       |           |
| Ovine κ-casein hydrolysate                        | ABTS                    | ~3-fold increase vs.            | [3]       |
| Peptide HPHPHLSF                                  | Linoleic acid oxidation | Similar to BHT                  | [3]       |
| Casein Hydrolysate<br>(Alcalase)                  | FRAP                    | 55 mM Fe(II)                    |           |
| Casein Hydrolysate<br>(Alcalase)                  | ABTS                    | 84.05% inhibition               |           |
| Casein Phosphopeptides (CPP)                      | ABTS                    | 67.6% scavenging                |           |
| Casein Hydrolysate<br>(Alcalase +<br>Flavourzyme) | ORAC                    | 72.7 mM TEAC                    |           |



## **Experimental Protocols**

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

#### Protocol:

- Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
- Sample Preparation: Dissolve the casein hydrolysate samples in the same solvent at various concentrations.
- Reaction: Mix a specific volume of the sample solution (e.g., 0.5 mL) with the DPPH working solution (e.g., 3 mL).
- Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A solvent blank and a positive control (e.g., ascorbic acid or Trolox) should be included.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs\_control - Abs\_sample) / Abs\_control] x 100

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

- Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
- Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.



- Reaction: Mix a small volume of the sample (e.g., 20 μL) with a larger volume of the ABTS•+ working solution (e.g., 180 μL).
- Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
- Measurement: Measure the absorbance at 734 nm.
- Calculation: The scavenging activity is calculated similarly to the DPPH assay.

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe<sup>3+</sup>) to ferrous iron (Fe<sup>2+</sup>) at a low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex.

### Protocol:

- Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl<sub>3</sub>·6H<sub>2</sub>O in a 10:1:1 (v/v/v) ratio.
- Reaction: Add a small volume of the sample (e.g., 100 μL) to a larger volume of the prewarmed (37 °C) FRAP reagent (e.g., 3.4 mL).
- Incubation: Incubate the mixture at 37 °C for a defined time (e.g., 4-30 minutes).
- Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
- Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a ferrous sulfate standard curve.

## Signaling Pathway: Keap1-Nrf2

Casein-derived peptides can exert their antioxidant effects by activating the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of certain bioactive molecules can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).





Click to download full resolution via product page

Keap1-Nrf2 antioxidant signaling pathway.

# **Antihypertensive Properties**

Certain **casein hydrolysate** peptides have been shown to exhibit antihypertensive effects, primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these peptides can help to lower blood pressure.

# **Quantitative ACE Inhibitory Activity**

The ACE inhibitory activity of peptides is typically reported as an IC50 value, representing the concentration of the peptide required to inhibit 50% of ACE activity.



| Peptide/Hydrolysate                            | IC50 Value    | Reference |
|------------------------------------------------|---------------|-----------|
| αs1-casein hydrolysate (An-<br>PEP, 3h, <3kDa) | 2.9 μg/mL     |           |
| Met-Gly-Pro                                    | 51.11 μΜ      |           |
| IQDKEGIPPDQQR                                  | 121.11 μmol/L |           |
| AGFAGDDAPR                                     | 178.91 μmol/L |           |
| IDESLR                                         | 196.31 μmol/L |           |
| QTDEYGNPPR                                     | 210.03 μmol/L | _         |
| Val-Trp                                        | 0.58 μΜ       | _         |
| lle-Trp                                        | 0.50 μΜ       | _         |
| Leu-Trp                                        | 1.11 μΜ       | _         |

# Experimental Protocol: ACE Inhibition Assay (HPLC-based)

This method quantifies the hippuric acid (HA) produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE. The amount of HA is measured by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Reagent Preparation:
  - ACE solution (e.g., 80 mU/mL) in borate buffer.
  - Substrate solution: HHL (e.g., 9 mM) in borate buffer (50 mM sodium borate, 300 mM NaCl, pH 8.3).
  - Peptide/hydrolysate solutions at various concentrations.
- Enzymatic Reaction:



- $\circ$  Pre-incubate the ACE solution (e.g., 25 µL) with the inhibitor solution (e.g., 25 µL) at 37°C for a short period (e.g., 3 minutes).
- $\circ$  Add the substrate solution (e.g., 25  $\mu$ L) to initiate the reaction and incubate at 37°C for a defined time (e.g., 30 minutes).
- Reaction Termination: Stop the reaction by adding an acid, such as 1 M HCl (e.g., 50 μL).
- · HPLC Analysis:
  - Filter the reaction mixture.
  - Inject an aliquot (e.g., 20 μL) into an RP-HPLC system.
  - Use a suitable mobile phase (e.g., an isocratic mixture of 10 mM KH₂PO₄, pH 3, and methanol (50:50, v/v)) at a flow rate of 1 mL/min.
  - Detect the hippuric acid peak at 228 nm.
- Calculation: The percentage of ACE inhibition is calculated by comparing the peak area of hippuric acid in the sample to that of a control (without inhibitor). % Inhibition = [1 -(AUC\_inhibitor / AUC\_control)] x 100

# **Experimental Workflow: ACE Inhibition Assay**





Click to download full resolution via product page

Workflow for ACE Inhibition Assay.



# **Antimicrobial Properties**

Casein-derived peptides can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action often involve disrupting the bacterial cell membrane, inhibiting cell wall synthesis, or interfering with cellular metabolism.

## **Quantitative Antimicrobial Activity**

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a peptide's antimicrobial efficacy, representing the lowest concentration that prevents visible microbial growth.

| Peptide                           | Target<br>Microorganism | MIC (μg/mL)  | Reference |
|-----------------------------------|-------------------------|--------------|-----------|
| Caseicin A (αs1-CN f21-29)        | E. coli DPC6053         | >1000        |           |
| Caseicin B (αs1-CN f30-38)        | E. coli DPC6053         | 125          |           |
| Caseicin C (αs1-CN f1-9)          | E. coli DPC6053         | >1000        | -         |
| αs1-casein f(99-109)              | B. subtilis             | 125          | -         |
| αs1-casein f(99-109)              | L. innocua              | 125          |           |
| αs1-casein f(99-109)              | S. Typhimurium          | 125          | _         |
| αs1-casein f(99-109)              | E. coli                 | 250          | _         |
| αs2-casein f(183-207)<br>variants | E. coli                 | 15.6 - >1000 |           |
| αs2-casein f(183-207)<br>variants | B. subtilis             | 15.6 - >1000 | <u> </u>  |
| CAMP211-225                       | E. coli                 | 3.125        | _         |
| CAMP211-225                       | Y. enterocolitica       | 6.25         |           |



# Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

#### Protocol:

- Bacterial Culture: Grow the target bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
- Inoculum Preparation: Dilute the overnight culture to a standardized concentration, typically around 5 x 10<sup>5</sup> colony-forming units (CFU)/mL.
- Peptide Dilutions: Prepare a series of two-fold serial dilutions of the casein hydrolysate or peptide in the broth medium in a 96-well microtiter plate.
- Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

# **Immunomodulatory Properties**

**Casein hydrolysate** peptides can modulate the immune system by influencing the activity of various immune cells, such as lymphocytes and macrophages. These effects include altering the proliferation of immune cells and regulating the production of cytokines, which are key signaling molecules in the immune response.

# **Quantitative Immunomodulatory Effects**



The immunomodulatory activity of CHPs is often assessed by measuring their impact on cytokine production by immune cells.

| Hydrolysate/Peptide | Cell Line | Treatment | Effect on Cytokine Production | Reference | | :--- | :--- | :--- | | Casein Hydrolysates (H1, H3, H4, H6) | Jurkat T-cells | Concanavalin A-stimulated | Significant decrease in IL-6 | | Casein Hydrolysates (D-H) | Jurkat T-cells | Concanavalin A-stimulated | Enhanced IL-2 production | | | HHP-Fla-CH | RAW 264.7 macrophages | LPS-stimulated | Reduced TNF- $\alpha$  and IL-1 $\beta$  gene expression by 83% and 85% | | YPFPGPIH | RAW 264.7 macrophages | LPS-stimulated | Decreased IL-1 $\beta$ , TNF- $\alpha$ , NO; Increased IL-10 | | QEPVL | Mouse lymphocytes | LPS-stimulated | Regulated NO, IL-4, IL-10, IFN- $\gamma$ , TNF- $\alpha$  | |

# Experimental Protocol: In Vitro Immunomodulatory Assay (Macrophage-based)

This protocol describes the assessment of the immunomodulatory effects of casein peptides on RAW 264.7 macrophage cells by measuring cytokine production.

- Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Seeding: Seed the cells in a multi-well plate at a specific density (e.g., 1 x 10<sup>5</sup> cells/mL) and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of the casein hydrolysate or peptide for a defined period (e.g., 4 hours).
- Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS)
   (e.g., 1 μg/mL) for a further incubation period (e.g., 20-24 hours).
- Supernatant Collection: Collect the cell culture supernatant.
- Cytokine Measurement: Quantify the concentration of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.



 Nitric Oxide Measurement: Nitric oxide (NO) production can be measured in the supernatant using the Griess assay.

## Signaling Pathway: MAPK Pathway in Macrophages

The immunomodulatory effects of some peptides are mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in macrophages. Upon stimulation by agents like LPS or certain peptides, a cascade of protein kinases (MAPKKK, MAPKK, MAPK) is activated. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of various genes, including those for inflammatory cytokines.





Click to download full resolution via product page

MAPK signaling pathway in macrophages.



# **Mineral-Binding Properties**

Casein phosphopeptides (CPPs), derived from the phosphoserine-rich regions of casein, have the ability to bind divalent cations such as calcium, zinc, and iron. This property is significant as it can enhance the solubility and bioavailability of these essential minerals in the intestine.

## **Quantitative Mineral-Binding Capacity**

The mineral-binding capacity is typically expressed as the amount of mineral bound per unit weight of the peptide.

| Peptide/Hydrolysat<br>e                     | Mineral | Binding Capacity                   | Reference |
|---------------------------------------------|---------|------------------------------------|-----------|
| Yak Casein<br>Hydrolysate (Alcalase,<br>6h) | Zinc    | Highest among tested enzymes       |           |
| Casein<br>Phosphopeptide                    | Calcium | Varies with preparation            | •         |
| Casein<br>Phosphopeptide                    | Zinc    | Dependent on phosphorylation state |           |

# **Experimental Protocol: Calcium-Binding Capacity Assay**

This method determines the amount of calcium that can be bound by CPPs in a buffered solution.

- Sample Preparation: Dissolve the CPP sample in a sodium phosphate buffer (e.g., 0.02 M, pH 7.8).
- Chelation Reaction: Add a known concentration of CaCl<sub>2</sub> (e.g., 5 mM) to the CPP solution.
- Incubation: Agitate the mixture at 37°C for a specific time (e.g., 30 minutes) while maintaining a constant pH.



- Separation: Centrifuge the solution to separate the soluble CPP-calcium complex from any insoluble calcium salts.
- Calcium Measurement: Determine the concentration of unbound calcium in the supernatant using methods like atomic absorption spectrophotometry or a colorimetric assay (e.g., o-cresolphthalein complexone method).
- Calculation: The calcium-binding capacity is calculated by subtracting the unbound calcium from the total initial calcium concentration.

# **Technological Functionality**

Beyond their bioactive properties, **casein hydrolysate**s also possess technological functionalities that are important in food and pharmaceutical formulations, such as solubility, and emulsifying and foaming properties.

**Ouantitative Technological Properties** 

| Property             | Casein<br>Concentrate         | Value                          | Reference |
|----------------------|-------------------------------|--------------------------------|-----------|
| Foaming Capacity     | Commercial Casein<br>(pH 6.0) | Higher than Casein<br>Micelles |           |
| Foam Stability       | Casein Micelles (pH<br>6.0)   | High                           | _         |
| Emulsifying Capacity | Commercial Casein<br>(pH 7.0) | Higher than Casein<br>Micelles |           |
| Emulsion Stability   | Casein Micelles (pH<br>7.0)   | High                           | -         |

## **Experimental Protocols**

- Disperse the hydrolysate in deionized water at a specific concentration (e.g., 1% w/v).
- Adjust the pH of the solution to the desired value (e.g., ranging from 2 to 10).



- Stir the solution at a constant temperature for a set time (e.g., 30 minutes).
- Centrifuge the solution to separate the soluble and insoluble fractions.
- Determine the protein content of the supernatant using a suitable method (e.g., Kjeldahl or Bradford assay).
- Calculate solubility as the percentage of protein in the supernatant relative to the total protein in the initial sample.

### Protocol:

- Prepare a solution of the hydrolysate at a specific concentration and pH.
- Add a known volume of oil (e.g., sunflower oil) to the protein solution.
- Homogenize the mixture at high speed for a short duration (e.g., 1 minute) to form an emulsion.
- Immediately after homogenization (t=0), take an aliquot of the emulsion, dilute it with a surfactant solution (e.g., 0.1% SDS), and measure the absorbance at 500 nm (A<sub>0</sub>).
- After a specific time interval (e.g., 10 minutes), take another aliquot from the bottom of the emulsion, dilute it, and measure the absorbance at 500 nm (A<sub>10</sub>).
- Calculate the Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI) using established formulas.

- Prepare a solution of the hydrolysate at a specific concentration.
- Generate foam by sparging a gas (e.g., nitrogen or air) through the solution at a constant flow rate for a set time.
- Foam Expansion/Capacity: Measure the initial volume of the foam immediately after gas sparging stops. Calculate as: (Foam Volume / Initial Liquid Volume) x 100.



• Foam Stability: Monitor the foam volume over time and determine the time it takes for the foam volume to decrease by 50% (half-life).

## Conclusion

Casein hydrolysate peptides represent a rich and versatile source of bioactive and technologically functional ingredients. Their demonstrated antioxidant, antihypertensive, antimicrobial, immunomodulatory, and mineral-binding properties make them attractive candidates for the development of functional foods, nutraceuticals, and pharmaceuticals. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research and application of these promising biomolecules. A thorough understanding of the relationship between hydrolysis conditions, peptide characteristics, and functional attributes is crucial for optimizing their production and harnessing their full potential for human health and wellness.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. static.igem.org [static.igem.org]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Immunomodulatory Activity of Low Molecular-Weight Peptides from Nibea japonica in RAW264.7 Cells via NF-кВ Pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Functional Properties of Casein Hydrolysate Peptides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572845#functional-properties-of-casein-hydrolysate-peptides]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com